![molecular formula C8H11NO2 B1406095 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid CAS No. 1520882-76-1](/img/structure/B1406095.png)
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid
Overview
Description
“2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid” were not found, there are general methods for synthesizing pyrrole derivatives. For instance, one method involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Another method involves a one-pot cascade and metal-free reaction .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid” is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom and four carbon atoms .
Scientific Research Applications
Pharmaceutical Synthesis
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its pyrrole moiety is a common structure found in many active pharmaceutical ingredients (APIs). For instance, it can be used to synthesize analogs of imidazole-based compounds , which are known for their wide range of therapeutic properties, including antibacterial, antifungal, and antitumor activities .
Future Directions
The future directions for research on “2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. In particular, understanding the mechanisms of action of these compounds could lead to the development of new therapeutic agents .
Mechanism of Action
Target of Action
Related compounds have been found to inhibit the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex sugars into glucose.
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate metabolism pathway. By inhibiting this enzyme, the breakdown of complex carbohydrates into glucose is slowed down. This can lead to a reduction in postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal .
Result of Action
The result of the action of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is likely to be a reduction in postprandial hyperglycemia, given its potential role as an α-glucosidase inhibitor . This could make it a potential candidate for managing conditions like type 2 diabetes, where controlling blood glucose levels is crucial.
properties
IUPAC Name |
2-methyl-3-(1H-pyrrol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(8(10)11)5-7-3-2-4-9-7/h2-4,6,9H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPXWCKVRPMMAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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